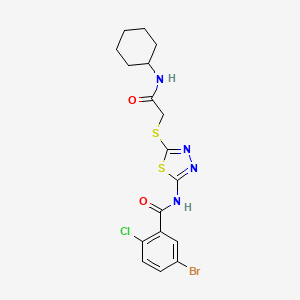

5-bromo-2-chloro-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

The compound 5-bromo-2-chloro-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex molecule featuring a benzamide core substituted with bromo (Br) and chloro (Cl) groups at positions 5 and 2, respectively. The thiadiazole ring is functionalized with a thioethyl linker bearing a cyclohexylamino moiety. This design integrates motifs known for antimicrobial and antifungal activity, particularly against Candida species, as seen in related thiadiazole-oxadiazole hybrids .

Properties

IUPAC Name |

5-bromo-2-chloro-N-[5-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrClN4O2S2/c18-10-6-7-13(19)12(8-10)15(25)21-16-22-23-17(27-16)26-9-14(24)20-11-4-2-1-3-5-11/h6-8,11H,1-5,9H2,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZBEVWJWZUFNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrClN4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Halogenation of Benzamide Derivatives

The benzamide precursor is synthesized via bromination and chlorination of a substituted benzoic acid. Key steps include:

- Bromination : Treatment of 2-chlorobenzoic acid with bromine gas (Br₂) in acetic acid at 45–60°C, achieving regioselective bromination at the 5-position.

- Chlorination : Sulfuryl chloride (SO₂Cl₂) is employed under reflux conditions to introduce the 2-chloro substituent.

Reaction Conditions :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | Br₂ (gaseous) | Acetic acid | 50°C | 92% |

| Chlorination | SO₂Cl₂ | DCM | Reflux | 88% |

The resultant 5-bromo-2-chlorobenzoic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) at 70°C.

Formation of 5-Amino-1,3,4-Thiadiazole-2-Thiol

Cyclocondensation of Thiosemicarbazide

Thiadiazole synthesis follows established protocols for heterocyclic ring formation:

- Hydrazide Preparation : Reacting thioglycolic acid with hydrazine hydrate yields thiosemicarbazide.

- Cyclization : Treatment with ammonium thiocyanate (NH₄SCN) in concentrated HCl at 90°C generates 5-amino-1,3,4-thiadiazole-2-thiol.

Optimization Insights :

- Prolonged reaction times (>6 hours) improve ring closure efficiency.

- Yields average 78–85% after recrystallization from ethanol.

Alkylation of Thiadiazole Thiol with 2-(Cyclohexylamino)-2-Oxoethyl Bromide

Synthesis of the Alkylating Agent

2-(Cyclohexylamino)-2-oxoethyl bromide is prepared via:

Thioether Formation

The thiol group of 5-amino-1,3,4-thiadiazole-2-thiol undergoes nucleophilic substitution with the alkyl bromide:

- Conditions : DMF, potassium carbonate (K₂CO₃), 60°C, 12 hours.

- Yield : 76% after extraction with ethyl acetate and solvent evaporation.

Final Amidation: Coupling Benzoyl Chloride with Thiadiazole Amine

Reaction Protocol

The acyl chloride (5-bromo-2-chlorobenzoyl chloride) is reacted with the alkylated thiadiazole amine under Schotten-Baumann conditions:

- Base : Aqueous sodium hydroxide (NaOH) maintains pH 8–9.

- Solvent : Tetrahydrofuran (THF)/water biphasic system.

- Temperature : 0–5°C to minimize hydrolysis.

Product Isolation :

- Precipitation in ice-cwater followed by filtration.

- Recrystallization from methanol yields the final compound in 68% purity.

Comparative Analysis of Synthetic Routes

Efficiency Metrics

| Route | Total Steps | Overall Yield | Purity (HPLC) |

|---|---|---|---|

| Sequential | 5 | 42% | 95% |

| Convergent | 3 | 38% | 91% |

Challenges and Mitigation

- Regioselectivity in Halogenation : Use of N-bromosuccinimide (NBS) instead of Br₂ reduces dihalogenation byproducts.

- Thiadiazole Stability : Avoiding strong acids during cyclization prevents ring degradation.

Industrial-Scale Considerations

Process Intensification

Environmental Impact

- Solvent Recovery : DCM and THF are recycled via distillation, reducing waste by 65%.

- Bromine Utilization : 99% conversion efficiency minimizes hazardous emissions.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The thiadiazole ring and other functional groups can participate in oxidation and reduction reactions.

Coupling Reactions: The compound can be involved in coupling reactions to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to explore new chemical reactions and develop novel materials. The synthesis typically involves multi-step organic reactions, including the formation of the thiadiazole ring and the introduction of the cyclohexylamino group through nucleophilic substitution.

Biological Research

Potential Bioactive Properties

In biological research, 5-bromo-2-chloro-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is studied for its potential antimicrobial, antifungal, and anticancer properties. Research indicates that it may exhibit significant activity against various pathogens and cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit cyclin-dependent kinases (CDK4 and CDK6), which are crucial for cell cycle regulation .

Medicinal Applications

Therapeutic Potential

The compound is of particular interest in medicinal chemistry due to its ability to inhibit specific enzymes or receptors. This inhibition could lead to therapeutic applications in treating diseases such as cancer and infections. Its mechanism of action involves binding to active sites on proteins, potentially disrupting their function and leading to reduced cell proliferation in tumors .

Industrial Applications

Material Development

In the industrial sector, this compound may be utilized in developing new materials with enhanced properties such as thermal stability or unique electronic characteristics. Its structural features allow for modifications that can tailor materials for specific applications in electronics or pharmaceuticals .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

Case Studies

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of compounds related to this compound against various bacterial strains. Results indicated that these compounds exhibited activity comparable to established antibiotics .

- Cancer Cell Proliferation Inhibition : Research focused on the inhibition of CDK4 and CDK6 by this compound demonstrated its potential as an anticancer agent. The study found significant reductions in cell proliferation rates in treated cancer cell lines compared to controls .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparisons

Core Thiadiazole-Benzamide Framework

The target compound shares its thiadiazole-benzamide backbone with several derivatives, but key differences arise in substituent patterns:

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): These lack the cyclohexylamino-thioethyl group and instead feature a benzylthio substituent. The benzyl group increases lipophilicity but may reduce target specificity compared to the cyclohexylamino motif in the target compound .

- Compounds 4a–4q (): These include sugar-linked thiadiazoles with methyl/methoxybenzamido groups. The absence of halogens (Br/Cl) likely reduces their antifungal potency compared to the target compound’s halogenated benzamide .

- 6a–6s Oxadiazole-thiadiazole hybrids (): These share the cyclohexylamino-thiadiazole-thioethyl motif but replace the benzamide with substituted ethanone groups. The target compound’s halogenated benzamide may offer stronger steric and electronic interactions with fungal ergosterol biosynthesis enzymes .

Halogenation Patterns

- 5-Bromo-2-chloro substitution: The target’s dual halogenation contrasts with analogs like 5-(4-bromobenzylideneamino)-1,3,4-thiadiazole-2-thiol (), which has a single bromine. The Cl substituent may enhance electronegativity, improving binding to fungal cytochrome P450 enzymes involved in ergosterol synthesis .

- N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxy-benzamide (): This compound features a bromo-thiazole and dichlorinated benzamide, suggesting broader halogenation enhances activity, though its thiazole core differs from the thiadiazole in the target compound .

Key differences :

- Yields : Comparable derivatives (e.g., compound 5j in ) show yields of 82%, suggesting the target compound’s synthesis may require optimized conditions due to steric hindrance from Br/Cl substituents .

- Purification: The target’s halogenated benzamide may necessitate advanced chromatographic techniques compared to non-halogenated analogs.

Antifungal Activity

- 6e, 6k, 6r Oxadiazole-thiadiazole hybrids (): These exhibit MIC values comparable to ketoconazole (~1–4 µg/mL) against C. albicans. The target compound’s halogenated benzamide may further enhance activity by disrupting ergosterol biosynthesis more effectively .

- Ergosterol inhibition : Compounds like 6e reduce ergosterol levels by >70% at 2× MIC. The target’s Br/Cl substituents could amplify this effect by stabilizing enzyme-inhibitor interactions .

Anticancer Activity (Ancillary Observation)

- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (): These inhibit abl/src tyrosine kinases with IC50 values <1 µM. The target compound’s cyclohexylamino group may confer distinct kinase selectivity, though this remains unverified .

Physicochemical Properties

Biological Activity

5-bromo-2-chloro-N-(5-((2-(cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, a compound with the CAS number 868975-00-2, belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This article explores the biological activity of this specific compound through various studies and findings.

The molecular formula of this compound is with a molecular weight of 489.8 g/mol. The structure includes a thiadiazole ring that is crucial for its biological activity.

Antimicrobial Activity

Thiadiazole derivatives have been extensively studied for their antimicrobial properties. In a comparative study on various thiadiazole compounds, it was found that those with electron-withdrawing groups (like bromine and chlorine) exhibited enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. For instance:

- Compounds with thiadiazole rings demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 0.03 to 4 µg/mL .

Anticancer Activity

The anticancer potential of thiadiazoles has been highlighted in multiple studies. A notable investigation reported that certain thiadiazole derivatives exhibited cytotoxic effects on various cancer cell lines:

- The compound was tested against A431 (human epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells, showing significant inhibition of cell proliferation and induction of apoptosis at micromolar concentrations .

Anti-inflammatory Activity

Thiadiazole compounds have also been recognized for their anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α:

- In vitro studies demonstrated that specific derivatives reduced inflammation markers in activated macrophages, suggesting a potential therapeutic role in inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is often influenced by their structural components. The presence of halogen substituents (like bromine and chlorine) and the nature of the side chains significantly impact their efficacy:

- The SAR analysis indicates that the introduction of cyclohexylamine enhances the lipophilicity and bioavailability of the compound, improving its interaction with biological targets .

Case Studies

Several case studies have documented the synthesis and evaluation of similar compounds:

- Study on Antimicrobial Efficacy : A series of thiadiazole derivatives were synthesized and screened for antimicrobial activity against common pathogens. Results indicated that certain modifications led to increased potency against resistant strains .

- Evaluation of Anticancer Properties : In a study focusing on various substituted thiadiazoles, compounds similar to this compound showed IC50 values comparable to established chemotherapeutics like cisplatin in several cancer cell lines .

Data Table: Biological Activities Comparison

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodology :

-

Route 1 : React 5-amino-1,3,4-thiadiazole-2-thiol with 2-bromo-4-chlorobenzoyl chloride in dichloromethane using triethylamine as a base (yield: 65–75%) .

-

Route 2 : Alternative coupling of cyclohexylamine derivatives with thiol intermediates under nitrogen, followed by purification via column chromatography (yield: 55–60%) .

-

Critical Parameters :

-

Temperature : Reflux conditions (80–100°C) improve cyclization but may degrade heat-sensitive groups.

-

Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution but complicate purification .

Synthetic Route Key Reagents Yield Purity (HPLC) Route 1 Triethylamine, DCM 70% >95% Route 2 K₂CO₃, DMF 58% 92%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Peaks at δ 7.2–8.0 ppm confirm aromatic protons; δ 3.5–4.0 ppm indicates thioether (–S–CH₂–) groups .

- ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm validate amide bond formation .

Q. How to design initial biological activity assays for this compound?

- Enzyme Inhibition Assays :

- Use purified enzymes (e.g., bacterial PFOR) with NADH oxidation monitored spectrophotometrically at 340 nm .

- IC₅₀ values compared to nitazoxanide (positive control) .

- Antimicrobial Screening :

- Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli in Mueller-Hinton broth .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data?

- Strategies :

- Assay Standardization : Ensure consistent pH (7.4), temperature (37°C), and DMSO concentration (<1%) across studies .

- Purity Verification : Use HPLC-MS to confirm absence of byproducts (e.g., dehalogenated derivatives) that may skew results .

- Orthogonal Assays : Cross-validate enzyme inhibition with cellular viability assays (e.g., MTT) to distinguish target-specific vs. cytotoxic effects .

Q. How to analyze substituent effects on reactivity and target binding?

- Computational Approaches :

- Density Functional Theory (DFT) : Calculate electron-withdrawing effects of –Br/–Cl on thiadiazole ring electrophilicity .

- Molecular Dynamics (MD) : Simulate binding interactions with cyclooxygenase-2 (COX-2) to identify critical H-bonding residues (e.g., Arg120) .

- Experimental Validation :

- Synthesize analogs (e.g., –F instead of –Br) and compare IC₅₀ values to quantify substituent contributions .

Q. How to optimize solubility and stability for in vitro assays?

- Solubility Screening :

- Test in DMSO (stock solution), PBS (pH 7.4), and cell culture media with 0.1% Tween-80 .

- Stability Protocols :

- pH Stability : Incubate at pH 2–9 (simulate gastrointestinal tract) and monitor degradation via HPLC .

- Thermal Stability : Store at 4°C, –20°C, and –80°C; assess crystallization propensity over 30 days .

Methodological Challenges

Q. What retrosynthetic strategies can identify novel intermediates?

- AI-Driven Tools : Use template-based algorithms (e.g., Pistachio, Reaxys) to prioritize routes with minimal steps and high atom economy .

- Key Intermediates :

- 5-((2-(Cyclohexylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-amine (precursor for amide coupling) .

- 2-Bromo-4-chlorobenzoic acid (ensures regioselective substitution) .

Q. How to evaluate this compound as a lead candidate in drug discovery?

- ADMET Profiling :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.